Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate
Description
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is a chiral azepane derivative featuring a seven-membered ring with a ketone group at the 4-position and a tert-butyl ester moiety at the 1-position. The (2S)-stereochemistry at the methyl-substituted carbon confers enantioselectivity, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl group enhances solubility in organic solvents and provides steric protection for the carboxylate, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is frequently utilized in medicinal chemistry for constructing peptidomimetics or as a precursor for radiopharmaceuticals, such as PET tracers, due to its structural rigidity and functional versatility .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
WWOXIDDANMMCNY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction and Allylation of (S)-2-methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester
One approach begins with (S)-2-methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester as the starting material. The key steps include:
- Dissolving the starting ester in anhydrous diethyl ether at 0 °C under argon atmosphere.
- Addition of a 1 M solution of allylmagnesium bromide in diethyl ether dropwise at 0 °C.
- Stirring the reaction mixture at 0 °C for 2 hours.
- Quenching with ammonium chloride solution and extracting with ether.
- Washing the organic layer with brine, drying over sodium sulfate, and evaporating the solvent.
- Purification by flash chromatography on silica gel using 20-30% ethyl acetate/cyclohexane as eluent.
This procedure yields the allylated product as a white solid with a mass spectrum showing [M+H]+ at m/z 256 and characteristic proton NMR signals consistent with the expected structure.
Hydrogenation and Boc Protection
Another step involves hydrogenation and tert-butoxycarbonyl (Boc) protection:
- Starting with benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate.
- Treating with palladium on activated charcoal catalyst in a mixture of ethanol and tetrahydrofuran.
- Adding di-tert-butyl dicarbonate as the Boc protecting reagent.
- Subjecting the reaction to hydrogenation at 15 psi for 18 hours.
- Filtering through Celite and concentrating to yield the Boc-protected piperidine derivative as a solid.
This step proceeds quantitatively with a yield of 100%, confirmed by APCI mass spectrometry and proton NMR data.
Olefination to Form Methoxy-oxoethylidene Derivatives
Subsequent modification includes olefination:
- Sodium hydride (60% dispersion) is washed and suspended in N,N-dimethylformamide (DMF) at 0 °C.
- Methyl (dimethoxyphosphoryl)acetate is added dropwise with stirring.
- The Boc-protected piperidine derivative is added dropwise.
- The mixture is warmed to room temperature and stirred for 16 hours.
- The reaction is diluted with diethyl ether and washed repeatedly with water and brine.
- Drying over magnesium sulfate and concentration yields a mixture of olefin isomers as a colorless oil.
This reaction proceeds quantitatively with a yield of approximately 100%, producing a roughly 1:1 mixture of (E) and (Z) isomers of tert-butyl (2S,4E)- and (2S,4Z)-4-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate.
Enolization and Trifluoromethylsulfonamide Formation
Another reported method involves enolization and reaction with trifluoromethylsulfonamide derivatives:
- Cooling a solution of (S)-tert-butyl-2-methyl-4-oxopiperidine-1-carboxylate in tetrahydrofuran to -78 °C.
- Adding lithium bis(trimethylsilyl)amide (1 M in hexanes) dropwise.
- Stirring at -78 °C for 30 minutes.
- Adding a solution of trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide dropwise.
- Allowing the mixture to warm to room temperature and stirring for 24 hours.
- Quenching with saturated ammonium chloride and extracting with ethyl acetate.
- Drying, filtering, concentrating, and purifying by flash chromatography yields an oil composed of enol isomers.
This method generates a mixture containing the desired enolized product and some trifluoromethylsulfonamide byproduct, which can be carried forward without further purification.
Summary Table of Preparation Methods
| Step | Starting Material / Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | (S)-2-methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester + allylmagnesium bromide | 0 °C, 2 h, argon, diethyl ether | Allylated tert-butyl (2S)-2-methyl-4-oxo derivative | Not specified | Purified by flash chromatography |
| 2 | Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate + Pd/C + di-tert-butyl dicarbonate | 15 psi H2, 18 h, EtOH/THF | Boc-protected tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | Quantitative (100%) | Hydrogenation and protection |
| 3 | Boc-protected piperidine + sodium hydride + methyl (dimethoxyphosphoryl)acetate | 0 °C to RT, 16 h, DMF | Olefinic methoxy-oxoethylidene derivatives | Quantitative (100%) | Mixture of E/Z isomers |
| 4 | Boc-protected piperidine + lithium bis(trimethylsilyl)amide + trifluoromethylsulfonamide | -78 °C to RT, 24 h, THF | Enolized product mixture | Not specified | Contains 25% trifluoromethylsulfonamide byproduct |
Analytical Data Supporting Preparation
- Mass spectrometry (ESI and APCI) confirms molecular ion peaks consistent with expected products.
- Proton nuclear magnetic resonance spectroscopy (1H NMR) shows characteristic chemical shifts and multiplicities for the chiral centers, methyl groups, and olefinic protons.
- Flash chromatography purification ensures isolation of pure compounds.
- Reaction yields range from moderate to quantitative depending on the step.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure.
Scientific Research Applications
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Recent studies highlight the compound’s role in optimizing pharmacokinetic profiles. For example:
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism compared to methyl esters, extending half-life in vivo.
- Crystallography : Hydrogen-bonding networks (C=O⋯H-C) observed in single-crystal studies align with Etter’s graph set analysis, showing R₂²(8) motifs in the solid state .
Biological Activity
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 2891580-59-7
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of a seven-membered N-heterocyclic azepane scaffold, which is known for its biological activity. The compound can be synthesized through regioselective reactions that yield various derivatives with differing biological profiles . The structural integrity and conformation of the compound can influence its interaction with biological targets, making SAR studies essential for optimizing its efficacy.
1. Inhibition Studies
Research has indicated that compounds with similar azepane structures exhibit inhibitory effects on various enzymes. For instance, substituted oxo-azepines have been shown to inhibit glycosidases effectively, which are critical in carbohydrate metabolism . this compound is hypothesized to share these inhibitory properties due to its structural similarities.
3. Cytotoxicity and Anticancer Potential
The potential anticancer activity of azepane derivatives has been explored in various models. Compounds with a similar scaffold have shown cytotoxic effects against tumor cells, indicating that this compound could be evaluated for similar properties . The cytotoxicity profile is essential for determining the therapeutic window and safety of the compound.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate, and how is stereochemical purity ensured?
The synthesis typically involves a multi-step strategy leveraging tert-butyl carbamate protection and azepane ring formation. A general approach includes:
- Step 1 : Enantioselective alkylation or cyclization to establish the (2S)-stereocenter, using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or organocatalysts).
- Step 2 : Introduction of the 4-oxo group via oxidation (e.g., Swern oxidation or pyridinium chlorochromate) of a secondary alcohol intermediate.
- Step 3 : Boc (tert-butoxycarbonyl) protection of the azepane nitrogen under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . Stereochemical validation : Chiral HPLC or polarimetry confirms enantiomeric excess, while NOESY NMR or X-ray crystallography resolves spatial configuration .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm) and stereochemistry via coupling constants.
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity, while reverse-phase HPLC monitors impurities .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data for this compound is limited, protocols for structurally similar tert-butyl carbamates include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 4-oxo group in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the 4-oxo moiety, identifying susceptibility to nucleophilic attack (e.g., Grignard additions) or keto-enol tautomerism. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding reaction design . QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with reaction rates .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Challenges include:
Q. How does the compound participate in multicomponent reactions (e.g., Ugi or Passerini), and what mechanistic insights exist?
The 4-oxo group acts as a ketone component in Ugi reactions, reacting with amines, isocyanides, and carboxylic acids to form α-acyloxy carboxamides. Mechanistic studies (via ¹⁸O isotopic labeling or DFT) reveal a six-membered transition state where the azepane ring’s conformation stabilizes the imine intermediate .
Q. What strategies optimize enantioselective functionalization of the azepane ring’s methyl group?
- Chiral Ligands : Bisoxazoline-Cu(II) complexes induce asymmetry in alkylation or hydroxylation.
- Dynamic Kinetic Resolution : Palladium catalysts with BINAP ligands enable selective C–H activation at the methyl position .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate secondary alcohols adjacent to the methyl group .
Contradictions & Limitations in Literature
- Safety Data : While and provide guidelines for tert-butyl carbamates, the absence of specific ecotoxicity data for this compound necessitates extrapolation from structurally related azepanes .
- Synthetic Yields : Reported yields for similar compounds vary (e.g., 61% in vs. 70–85% in ), likely due to rotameric equilibria or purification methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
